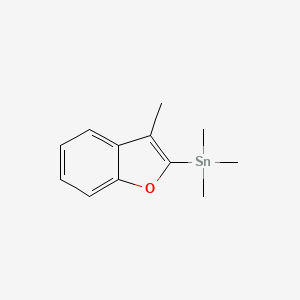
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane is an organotin compound featuring a benzofuran ring substituted with a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-methyl-1-benzofuran-2-yl)stannane typically involves the introduction of a trimethylstannyl group to a benzofuran derivative. One common method is the reaction of 3-methyl-1-benzofuran-2-yl lithium with trimethyltin chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannane group to other functional groups.
Substitution: The trimethylstannyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or organometallic reagents are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl(3-methyl-1-benzofuran-2-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can facilitate the binding of the compound to specific sites, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(2-benzofuranyl)stannane
- Trimethyl(3-methyl-2-benzofuranyl)stannane
- Trimethyl(3,5-dimethyl-2-benzofuranyl)stannane
Uniqueness
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
96336-09-3 |
|---|---|
Fórmula molecular |
C12H16OSn |
Peso molecular |
294.96 g/mol |
Nombre IUPAC |
trimethyl-(3-methyl-1-benzofuran-2-yl)stannane |
InChI |
InChI=1S/C9H7O.3CH3.Sn/c1-7-6-10-9-5-3-2-4-8(7)9;;;;/h2-5H,1H3;3*1H3; |
Clave InChI |
IFBXDOJANBRODI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


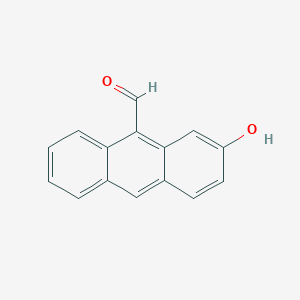
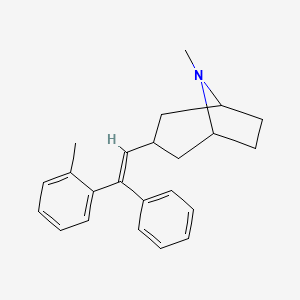
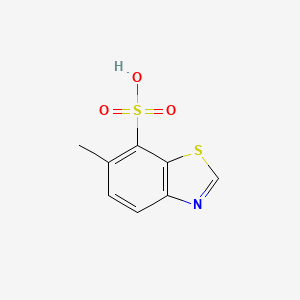
silane](/img/structure/B14344715.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
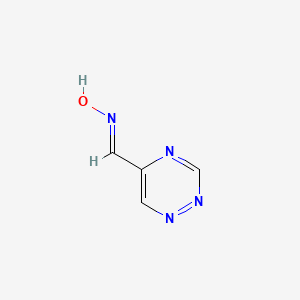
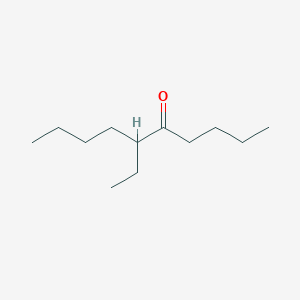

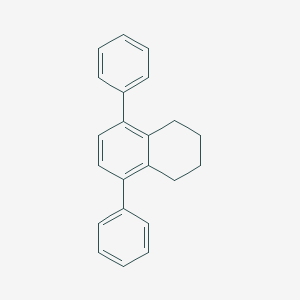

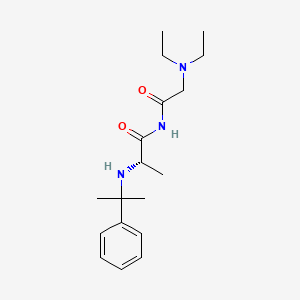
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)

